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Compound Name:
hydroxyphenyl)propionic acid

Cat. No.: B109913

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of
Fenozan, also known as 3-(3',5'-Di-tert-butyl-4'-hydroxyphenyl)propionic acid. It includes a
detailed summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. Furthermore, this document outlines detailed experimental protocols
for acquiring such data and presents visualizations of a proposed antioxidant signaling pathway
and a typical drug development workflow for a compound of this class. This guide is intended to
serve as a valuable resource for researchers and professionals involved in the study and
development of phenolic compounds.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for Fenozan. This
information is crucial for the identification, characterization, and quality control of the
compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Fenozan.
While complete assigned peak lists are not publicly available without access to specialized
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databases, the expected chemical shifts can be inferred from the structure.

Table 1: Predicted *H NMR Spectroscopic Data for Fenozan

Chemical Shift e . .
Multiplicity Integration Assignment

(ppm)

~12.0 Singlet 1H -COOH

~7.0 Singlet 2H Ar-H

~5.0 Singlet 1H Ar-OH

~2.8 Triplet 2H -CHz-Ar

~2.6 Triplet 2H -CH2-COOH

14 Singlet 18H -C(CHs)s

Table 2: Predicted 3C NMR Spectroscopic Data for Fenozan

Chemical Shift (ppm)

Assighment

~179 -COOH

~152 Ar-C-OH

~138 Ar-C-C(CHs)3

~130 Ar-C-CH:z

~125 Ar-CH

~36 -CH2-COOH

~34 -C(CHs)s

~30 -C(CHs)s

~30 -CHz-Ar
Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in Fenozan. The

characteristic absorption bands are presented below.

Table 3: IR Spectroscopic Data for Fenozan

Wavenumber (cm~?) Intensity Assignment

36003200 Broad O-H stretch (phenolic and
carboxylic acid)

3000-2850 Strong C-H stretch (aliphatic)

~1700 Strong C=0 stretch (carboxylic acid)

~1600, ~1480 Medium C=C stretch (aromatic)

~1430 Medium O-H bend (carboxylic acid)

~1230 Strong C-O stretch (phenol)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

Fenozan.

Table 4: Mass Spectrometry Data for Fenozan

m/z Relative Intensity Assighment
278 High [M]* (Molecular lon)
[M-H]~ (Precursor lon,
277.1809 - .
Negative ESI)[1]
263 High [M - CHs]*
57 Medium [C(CH3)3]*

Experimental Protocols
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The following are detailed methodologies for the key experiments cited for the spectroscopic
analysis of Fenozan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of Fenozan in approximately 0.7 mL of a deuterated
solvent (e.g., CDCIs or DMSO-ds). Add a small amount of tetramethylsilane (TMS) as an
internal standard (0O ppm).

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped
with a 5 mm probe.

e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of
1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-
noise ratio.

e 13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay
of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural
abundance of 13C.

» Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).
Phase and baseline correct the spectra. Integrate the signals in the *H NMR spectrum to
determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of Fenozan (1-2 mg) with approximately 100-
200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it
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into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid Fenozan sample
directly onto the ATR crystal.

¢ Instrumentation: A Fourier-transform infrared spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or clean ATR crystal).
o Place the sample in the spectrometer and record the sample spectrum.

o Typically, spectra are collected over a range of 4000-400 cm~ with a resolution of 4 cm~1.
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Fenozan (e.g., 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

 Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system
like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

e GC-MS Analysis:

o Chromatography: Use a capillary column suitable for the analysis of semi-volatile organic
compounds. The oven temperature program should be optimized to ensure good
separation.

o lonization: Electron lonization (EI) at 70 eV is typically used.

o Mass Analysis: Scan a mass range appropriate for the expected molecular weight and
fragments (e.g., m/z 40-500).
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e LC-MS Analysis:

o Chromatography: Use a reverse-phase C18 column with a gradient elution of water and
acetonitrile (both often containing a small amount of formic acid or ammonium acetate to
improve ionization).

o lonization: Electrospray lonization (ESI) in either positive or negative ion mode. For a
carboxylic acid like Fenozan, negative ion mode is often effective.[1]

o Mass Analysis: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap
can provide accurate mass measurements.

o Data Processing: The data system will generate a mass spectrum showing the relative
abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the
function and development of Fenozan.

Proposed Antioxidant Signaling Pathway

As a phenolic antioxidant, Fenozan is likely to exert its protective effects by modulating cellular
pathways involved in the response to oxidative stress. A plausible mechanism involves the
activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response
Element) pathway.
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Proposed Nrf2-mediated antioxidant signaling pathway for Fenozan.

Drug Development Workflow

The development of a new chemical entity like Fenozan into a therapeutic agent follows a
structured, multi-stage process. This workflow ensures the safety and efficacy of the final drug

product.
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A generalized workflow for the development of a new drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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